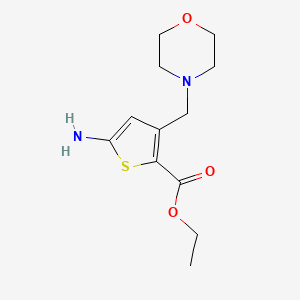
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a thiophene ring substituted with an amino group, a morpholine moiety, and an ethyl ester group, making it a versatile intermediate in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid ethyl ester as the starting material.
Amination: The thiophene ring is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using ammonia or an appropriate amine source under suitable reaction conditions.
Morpholine Introduction: The morpholine moiety is introduced by reacting the aminated thiophene with morpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the thiophene ring or the morpholine moiety, leading to different structural analogs.
Substitution: Substitution reactions at the amino or ester groups can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced thiophenes and morpholine derivatives.
Substitution Products: A wide range of functionalized derivatives based on the introduced groups.
科学的研究の応用
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of thiophene derivatives on various biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism by which Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
Ethyl 5-amino-3-(piperidin-4-ylmethyl)thiophene-2-carboxylate: Similar structure with a piperidine ring instead of morpholine.
Ethyl 5-amino-3-(pyrrolidin-4-ylmethyl)thiophene-2-carboxylate: Similar structure with a pyrrolidine ring instead of morpholine.
Ethyl 5-amino-3-(azepan-4-ylmethyl)thiophene-2-carboxylate: Similar structure with an azepane ring instead of morpholine.
Uniqueness: Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its analogs
特性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-12(15)11-9(7-10(13)18-11)8-14-3-5-16-6-4-14/h7H,2-6,8,13H2,1H3 |
InChIキー |
OIQQZGUOQIDZAC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(S1)N)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


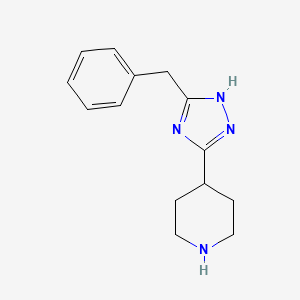
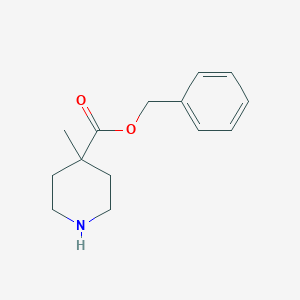
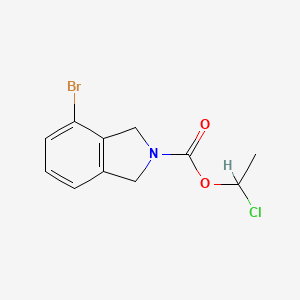
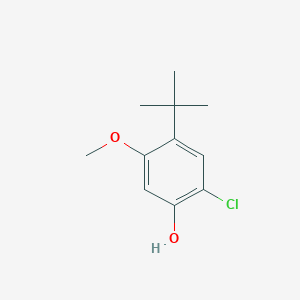

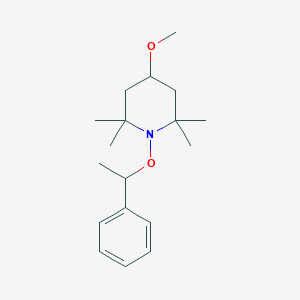
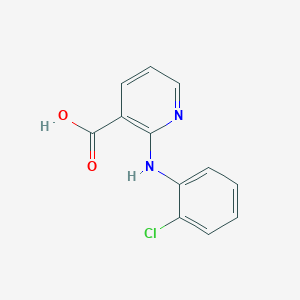

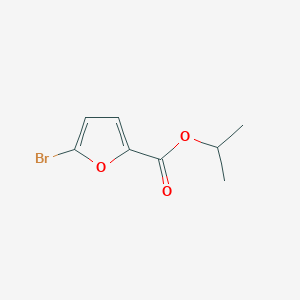

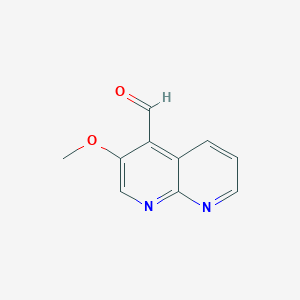
![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
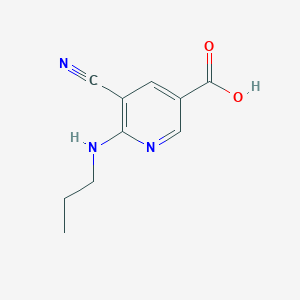
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
